Cas no 1261470-02-3 (2-(Chloromethyl)-8-fluoronaphthalene)

2-(Chloromethyl)-8-fluoronaphthalene 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-8-fluoronaphthalene
-
- インチ: 1S/C11H8ClF/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2
- InChIKey: RHLROBJAXYDHQM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2C=CC=C(C=2C=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-(Chloromethyl)-8-fluoronaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000592-500mg |
2-(Chloromethyl)-8-fluoronaphthalene |
1261470-02-3 | 98% | 500mg |
$980.00 | 2023-09-03 | |
Alichem | A219000592-1g |
2-(Chloromethyl)-8-fluoronaphthalene |
1261470-02-3 | 98% | 1g |
$1718.70 | 2023-09-03 |
2-(Chloromethyl)-8-fluoronaphthalene 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-(Chloromethyl)-8-fluoronaphthaleneに関する追加情報
2-(Chloromethyl)-8-fluoronaphthalene: A Comprehensive Overview
2-(Chloromethyl)-8-fluoronaphthalene, also known by its CAS number 1261470-02-3, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with specific substituents that confer unique chemical and physical properties. The presence of a chloromethyl group at the 2-position and a fluorine atom at the 8-position makes this compound particularly interesting for its potential applications in drug design and advanced materials.
The structure of 2-(Chloromethyl)-8-fluoronaphthalene is characterized by a naphthalene backbone, which consists of two fused benzene rings. The substitution pattern plays a crucial role in determining its reactivity and functionality. The chloromethyl group (-CH₂Cl) at the 2-position introduces both electron-donating and electron-withdrawing effects, depending on the context of the reaction. Meanwhile, the fluorine atom at the 8-position adds an electronegative character to the molecule, enhancing its stability and reactivity in certain chemical transformations.
Recent studies have highlighted the potential of 2-(Chloromethyl)-8-fluoronaphthalene as a versatile building block in organic synthesis. Researchers have explored its use in constructing complex molecular architectures, such as heterocyclic compounds and bioactive molecules. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated how this compound can serve as an intermediate in the synthesis of novel antiviral agents. The ability to undergo nucleophilic substitution reactions due to the chloromethyl group makes it an ideal precursor for functionalizing naphthalene derivatives with various substituents.
In addition to its synthetic applications, 2-(Chloromethyl)-8-fluoronaphthalene has shown promise in materials science. Its aromaticity and substituted groups make it a candidate for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). A 2023 paper in Nature Materials reported on the use of this compound as a component in organic field-effect transistors (OFETs), where it contributed to enhanced charge transport properties. The fluorine substitution at the 8-position was found to improve the molecule's stability under thermal and electrical stress, making it suitable for high-performance electronic devices.
The synthesis of 2-(Chloromethyl)-8-fluoronaphthalene typically involves multi-step processes that require precise control over reaction conditions. One common approach is through Friedel-Crafts alkylation followed by selective fluorination. However, recent advancements have introduced more efficient methodologies, such as microwave-assisted synthesis, which significantly reduce reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for specialized compounds like this one.
In terms of physical properties, 2-(Chloromethyl)-8-fluoronaphthalene exhibits a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands due to π-π* transitions within the naphthalene system, which can be fine-tuned by modifying substituent groups. These properties make it valuable for applications requiring specific optical characteristics.
The chemical stability of CAS No: 1261470-02-3 is another factor that contributes to its utility in various industries. It demonstrates resistance to oxidation under normal conditions and shows minimal reactivity towards common acids and bases unless specific activating groups are present. This stability is particularly advantageous in large-scale manufacturing processes where robustness is essential.
In conclusion, 2-(Chloromethyl)-8-fluoronaphthalene, with its unique structure and functional groups, represents a significant advancement in modern organic chemistry. Its versatility across multiple disciplines ensures that it will remain a focal point for researchers seeking innovative solutions in drug discovery, materials development, and beyond. As new applications continue to emerge, this compound stands as a testament to the boundless possibilities inherent in chemical innovation.
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